molecular formula C13H17NO B8265815 1-Benzyl-5-methylpiperidin-2-one

1-Benzyl-5-methylpiperidin-2-one

Cat. No.: B8265815
M. Wt: 203.28 g/mol
InChI Key: MGODYQHRXFFDGD-UHFFFAOYSA-N
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Description

1-Benzyl-5-methylpiperidin-2-one is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine itself is a six-membered heterocyclic compound containing one nitrogen atom. Derivatives of piperidine, including this compound, are widely used in the synthesis of pharmaceuticals due to their diverse biological activities .

Preparation Methods

The synthesis of 1-Benzyl-5-methylpiperidin-2-one can be achieved through various synthetic routes. One common method involves the hydrogenation of piperidine derivatives using palladium or rhodium catalysts. This process typically includes the removal of the metalation group, dehydroxylation, and pyridine reduction . Industrial production methods often employ multi-step synthesis involving cyclization and hydrogenation reactions to achieve high yields and purity .

Chemical Reactions Analysis

1-Benzyl-5-methylpiperidin-2-one undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Benzyl-5-methylpiperidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its analgesic and anti-inflammatory effects.

    Industry: It is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-methylpiperidin-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

1-Benzyl-5-methylpiperidin-2-one can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

1-benzyl-5-methylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-11-7-8-13(15)14(9-11)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGODYQHRXFFDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)N(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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